4,5,6-Triaminopyrimidine sulfate

Beschreibung

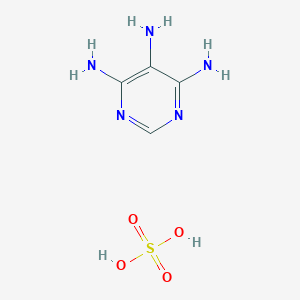

Structure

2D Structure

Eigenschaften

IUPAC Name |

pyrimidine-4,5,6-triamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJICTKHLYLPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49721-45-1, 118-70-7 (Parent) | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49721-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90885904 | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68738-86-3, 49721-45-1 | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68738-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49721-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,5,6-triamine sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrimidine-4,5,6-triamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6-Triaminopyrimidine sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2785VA26W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,5,6-Triaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5,6-Triaminopyrimidine sulfate. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It consolidates available data on its chemical identity, physical characteristics, and spectral information. Furthermore, it outlines general experimental protocols for the determination of these properties and includes a visualization of a relevant biological pathway where triaminopyrimidine derivatives have shown activity.

Chemical Identity

This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, including certain pharmaceuticals.[1] It is crucial to distinguish it from the related compound, 2,4,5,6-tetraaminopyrimidine sulfate.

| Identifier | Value |

| Chemical Name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) |

| Synonyms | 4,5,6-Triaminopyrimidine sulphate, Pyrimidine-4,5,6-triamine sulfate |

| CAS Number | 49721-45-1, 6640-23-9 (for hydrate form)[2][3] |

| Molecular Formula | C₄H₇N₅·H₂SO₄ or C₄H₉N₅O₄S[2] |

| Molecular Weight | 223.21 g/mol [2][4][5] |

| Chemical Structure |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> |

| InChI | InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) |

| SMILES | Nc1ncnc(N)c1N.OS(O)(=O)=O[5] |

Physical and Chemical Properties

The following tables summarize the available quantitative data for the physical and chemical properties of this compound.

Table 2.1: Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow to light orange crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | [2][3][6] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO).[3][7] Water solubility is qualitatively described as slightly soluble, but quantitative data is not readily available. | [3][7] |

| pKa | Experimental data not readily available. Computational methods can be used for estimation. |

Table 2.2: Spectral Data

| Technique | Data | Reference |

| ¹H NMR | Experimental spectrum not readily available. | |

| ¹³C NMR | Experimental spectrum not readily available. | [8] |

| FTIR | Spectrum available on PubChem. Key absorptions are expected for N-H (amines), C=N, and C=C (pyrimidine ring), and S=O (sulfate) stretching and bending vibrations. | [4] |

| UV-Vis | Experimental spectrum not readily available. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining key physical and chemical properties can be applied.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. Given that the compound decomposes at over 300 °C, the observation will be of decomposition rather than a true melt.

-

Solubility Determination

The isothermal shake-flask method is a common technique for determining the solubility of a solid in a liquid.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a flask.

-

The flask is sealed and placed in a constant temperature shaker bath and agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of this compound.

-

Apparatus: HPLC system with a UV detector, C18 analytical column, analytical balance, volumetric flasks, appropriate solvents.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable diluent.

-

The sample to be analyzed is accurately weighed and dissolved in the same diluent.

-

The HPLC system is equilibrated with the mobile phase.

-

Aliquots of the standard and sample solutions are injected into the HPLC system.

-

The chromatograms are recorded, and the peak areas are integrated.

-

The purity of the sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).

-

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the broader class of triaminopyrimidine derivatives has been shown to possess biological activity. Notably, they have been investigated as inhibitors of caspase-1, an enzyme involved in the inflammatory response.

Caspase-1 Signaling Pathway

Caspase-1 is a key mediator of inflammation. It is activated within a multi-protein complex called the inflammasome. Once active, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. These cytokines are then secreted from the cell and promote an inflammatory response. Triaminopyrimidine derivatives can inhibit caspase-1 activity, thereby blocking the production of these inflammatory cytokines.

Caption: Caspase-1 activation pathway and inhibition by triaminopyrimidine derivatives.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 49721-45-1 [sigmaaldrich.com]

- 3. This compound CAS#: 6640-23-9 [m.chemicalbook.com]

- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 49721-45-1 [chemicalbook.com]

- 7. This compound hydrate, 98+% (dry wt.), water 8% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to 4,5,6-Triaminopyrimidine Sulfate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 4,5,6-triaminopyrimidine sulfate, a key chemical intermediate in the synthesis of various biologically active molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for synthesis and analysis, and explores its role in drug development, particularly as a scaffold for enzyme inhibitors.

Chemical Identity and Properties

This compound is a pyrimidine derivative valued for its utility as a building block in medicinal chemistry. Its structure, featuring three amino groups on the pyrimidine ring, makes it a versatile precursor for constructing more complex molecules, including potential therapeutic agents.

Chemical Identifiers

| Identifier | Value |

| Primary Name | This compound |

| CAS Number | 49721-45-1[1][2] |

| Alternate CAS | 6640-23-9 (hydrate form) |

| Molecular Formula | C₄H₇N₅·H₂SO₄ or C₄H₉N₅O₄S[1][2] |

| Synonyms | 4,5,6-Pyrimidinetriamine, sulfate (1:1) |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 223.21 g/mol | [1][2][3][4][5][6] |

| Appearance | White to light yellow or light orange crystalline powder | [3] |

| Melting Point | >300 °C | [6][7] |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥ 98% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of aminopyrimidine derivatives is a critical process in pharmaceutical development. Below are detailed protocols for the synthesis of a closely related and illustrative compound, 2,4,5,6-tetraaminopyrimidine sulfate, which demonstrates a common synthetic strategy for this class of molecules.

Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate via Catalytic Hydrogenation

This protocol details the reduction of an azo compound to form the tetraaminopyrimidine, followed by precipitation as the sulfate salt.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.

Methodology:

-

Reaction Setup: A suspension of 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon (Pd/C) catalyst in 500 ml of water is prepared in an autoclave.[8]

-

Hydrogenation: The mixture is hydrogenated at a pressure of 5 to 10 bar and a temperature of 90 to 115 °C for 1 to 1.5 hours.[8]

-

Catalyst Removal: The reaction mixture is cooled to 70 °C and filtered to remove the catalyst, ensuring the process is conducted in the absence of air to prevent oxidation of the product.[8]

-

Precipitation: The filtrate is acidified with 265 g of 25% sulfuric acid (H₂SO₄), causing the 2,4,5,6-tetraaminopyrimidine sulfate to precipitate out of the solution.[8]

-

Isolation and Drying: The precipitated product is collected by suction filtration, washed with water, and dried under vacuum at 100 °C to yield the final product.[8]

Analytical Method: HPLC Analysis of 4,5,6-Triaminopyrimidine

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4,5,6-triaminopyrimidine and its derivatives.

Methodology:

-

Column: Newcrom R1 (reverse-phase)[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[9]

-

Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[9]

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anti-cancer agents.[3] Its structural scaffold is a key component of molecules designed to interact with biological targets.

Role as a Scaffold for Caspase-1 Inhibitors

A significant application of the triaminopyrimidine core is in the development of enzyme inhibitors. Research has shown that derivatives of this scaffold can act as potent, allosteric, and reversible inhibitors of caspase-1.[10] Caspase-1 is a critical enzyme in the inflammatory pathway, responsible for the activation of pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for a range of inflammatory diseases.

Signaling Pathway: Caspase-1 Inhibition

Caption: Allosteric inhibition of Caspase-1 by a triaminopyrimidine-based inhibitor.

Studies have demonstrated that modifying the triaminopyrimidine core, for example, by adding alkyl and aryl substituents, can yield compounds with IC₅₀ values in the low nanomolar range for caspase-1.[10] These structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. The allosteric binding mechanism, where the inhibitor binds to a site other than the active site to induce a conformational change, offers potential advantages in terms of selectivity and reduced side effects.[10]

Safety and Handling

Understanding the safety profile of a chemical is paramount for laboratory personnel.

GHS Hazard Information

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Target Organs: Respiratory system.

Recommended Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is recommended:

-

Respiratory Protection: Dust mask (e.g., N95).

-

Hand Protection: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound CAS#: 6640-23-9 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 98 49721-45-1 [sigmaaldrich.com]

- 7. This compound | 49721-45-1 [chemicalbook.com]

- 8. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

- 9. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4,5,6-Triaminopyrimidine Sulfate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is a cornerstone of successful formulation and experimentation. This technical guide provides an in-depth look at the solubility of 4,5,6-triaminopyrimidine sulfate in common laboratory solvents, addressing the current landscape of available data and offering a practical framework for its experimental determination.

While this compound is a valuable building block in medicinal chemistry, publicly available quantitative solubility data is limited. This guide synthesizes the existing information and provides a robust, generalized protocol for researchers to determine its solubility in various solvents, ensuring reliable and reproducible results.

Summary of Known Solubility

Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. The most consistent piece of information available is its qualitative solubility in dimethyl sulfoxide (DMSO).

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble[1] |

| Water | Data not available | - |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

| Acetone | Data not available | - |

| Dichloromethane (DCM) | Data not available | - |

| N,N-Dimethylformamide (DMF) | Data not available | - |

The lack of precise data, particularly in aqueous and alcoholic solvents, underscores the necessity for a standardized experimental approach to determine the solubility of this compound for specific research applications. The solubility of similar pyrimidine derivatives has been noted to be pH-dependent, a factor that should be considered in experimental design.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is designed to be adaptable to various common laboratory solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, etc., of analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

-

Dilute the filtered supernatant appropriately and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This comprehensive approach will enable researchers to generate reliable and accurate solubility data for this compound, facilitating its effective use in drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 4,5,6-Triaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 4,5,6-Triaminopyrimidine sulfate (CAS No: 49721-45-1), a key intermediate in various chemical and pharmaceutical applications. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₅·H₂SO₄ | [1][2][3] |

| Molecular Weight | 223.21 g/mol | [2][3][4] |

| Appearance | White to light yellow to light orange crystalline powder | [1][3] |

| Melting Point | >300 °C | [2][5] |

| Solubility | Water soluble | [6] |

| Odor | No information available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications and associated precautionary statements are crucial for understanding the potential risks and are summarized below.

GHS Hazard Statements[2][4][8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements[1][2][8][9]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P317, P337+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

A detailed breakdown of the hazard classifications is provided in Table 2.

| Hazard Class | Category | Signal Word |

| Skin Corrosion/Irritation | 2 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | Warning |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The recommended personal protective equipment for handling this compound is detailed in Table 3.

| Protection Type | Specification |

| Eye/Face Protection | Goggles (European Standard EN 166) or safety glasses with side-shields.[1][7][8] |

| Hand Protection | Protective gloves.[1][2][7][8] |

| Skin and Body Protection | Long-sleeved clothing.[1][7][8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7][8] |

Engineering Controls

Use only outdoors or in a well-ventilated area.[1][7] Ensure that eyewash stations and safety showers are close to the workstation location.[9]

Storage Conditions

Store in a cool, dry, and well-ventilated place.[1][7][8] Keep the container tightly closed.[1][7][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][10] If not breathing, give artificial respiration.[10][11][8] Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water.[1][10][11] Take off contaminated clothing and wash it before reuse.[1][11] If skin irritation occurs, get medical help.[11] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][10][11] Remove contact lenses, if present and easy to do. Continue rinsing.[1][10][11] Get medical attention.[1] |

| Ingestion | Rinse mouth with water.[10][11] Never give anything by mouth to an unconscious person.[10][11][8] Call a doctor or Poison Control Center immediately.[11] |

Fire and Explosion Hazard Data

While not highly flammable, this compound can pose a hazard in a fire.

| Property | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] |

| Hazardous Combustion Products | May include hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx).[8] |

| Firefighting Equipment | As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][7][8][9] |

Experimental Workflow and Logic

Caption: General workflow for safely handling hazardous chemicals.

Toxicological Information

Currently, there is limited publicly available data on the acute and chronic toxicity of this compound. The primary identified health hazards are irritation to the skin, eyes, and respiratory system.[1][2][10]

Ecological Information

There is no specific information available regarding the environmental hazards of this compound.[1] However, as with all chemicals, it should be disposed of responsibly to prevent environmental contamination.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Regulatory Information

This compound is subject to hazard communication regulations. Users should be aware of and comply with all applicable regulations concerning the handling and storage of this chemical.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are strictly followed. Always refer to the most current Safety Data Sheet provided by the supplier. No specific signaling pathways or detailed experimental protocols involving this compound were found in the public domain during the literature search for the creation of this guide.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound 98 49721-45-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,5,6-Pyrimidinetriamine, sulfate (1:1) | C4H9N5O4S | CID 111544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 49721-45-1 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4,5,6-Triaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4,5,6-triaminopyrimidine sulfate, a key intermediate in the synthesis of various biologically active molecules. This document delves into the seminal work of Wilhelm Traube, who first reported its synthesis in 1900, and traces the evolution of its synthetic methodologies. Detailed experimental protocols for the most significant synthetic routes are provided, along with a thorough compilation of its physicochemical properties. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important compound.

Introduction

4,5,6-Triaminopyrimidine and its sulfate salt are fundamental building blocks in medicinal chemistry, most notably for the synthesis of purines and other heterocyclic systems of pharmaceutical importance. Its discovery and the subsequent development of its synthesis have been pivotal in the advancement of various therapeutic areas. This guide will explore the historical context of its discovery and provide a detailed examination of the key synthetic methods that have been established over the past century.

Discovery and Historical Context

The journey of 4,5,6-triaminopyrimidine is intrinsically linked to the pioneering work of the German chemist Wilhelm Traube . In 1900, Traube published a landmark paper in the Berichte der deutschen chemischen Gesellschaft detailing a versatile method for the synthesis of purines, which has since become known as the "Traube purine synthesis".[1][2][3] This synthetic strategy involves the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon unit. A key precursor in this synthesis was 4,5,6-triaminopyrimidine, which he synthesized through the reduction of a corresponding 5-nitroso- or 5-nitropyrimidine.[4] This discovery opened up new avenues for the systematic synthesis of a wide range of purine derivatives and laid the groundwork for future developments in the field of heterocyclic chemistry and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | References |

| Molecular Formula | C₄H₇N₅·H₂SO₄ | [5][6] |

| Molecular Weight | 223.21 g/mol | [5] |

| Appearance | White to light yellow to light orange crystalline powder | [5] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [7] |

| CAS Number | 49721-45-1 | [6] |

Historical Synthesis Methods

The synthesis of this compound has evolved since its initial discovery, with various methods being developed to improve yield, purity, and safety. The most common and historically significant approaches involve the reduction of a 5-substituted pyrimidine precursor.

Reduction of 4,6-Diamino-5-nitropyrimidine

A widely employed method for the synthesis of 4,5,6-triaminopyrimidine is the reduction of 4,6-diamino-5-nitropyrimidine. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4,6-Diamino-5-nitropyrimidine

-

Materials: 4,6-Diamino-5-nitropyrimidine, 5% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

In a suitable autoclave, a suspension of 4,6-diamino-5-nitropyrimidine in methanol is prepared.

-

A catalytic amount of 5% Pd/C is added to the suspension.

-

The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred vigorously at room temperature for several hours, or until the uptake of hydrogen ceases.

-

Upon completion, the autoclave is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate, containing the 4,5,6-triaminopyrimidine, is then concentrated under reduced pressure.

-

To obtain the sulfate salt, the resulting free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid. The precipitated this compound is then collected by filtration, washed with a cold solvent, and dried.

-

Reduction of 4,6-Diamino-5-nitrosopyrimidine

An alternative and also historically significant route is the reduction of 4,6-diamino-5-nitrosopyrimidine. This precursor is often prepared by the nitrosation of 4,6-diaminopyrimidine. Various reducing agents can be employed for the reduction of the nitroso group.

Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for this transformation.

Experimental Protocol: Reduction of 4,6-Diamino-5-nitrosopyrimidine with Sodium Dithionite

-

Materials: 4,6-Diamino-5-nitrosopyrimidine, Sodium dithionite, Water, Sulfuric acid.

-

Procedure:

-

A suspension of 4,6-diamino-5-nitrosopyrimidine is prepared in water.

-

The suspension is heated, and a solution of sodium dithionite in water is added portion-wise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is stirred until the characteristic color of the nitroso compound disappears, indicating the completion of the reduction.

-

The resulting solution containing 4,5,6-triaminopyrimidine is then acidified with sulfuric acid to precipitate the sulfate salt.

-

The precipitate is collected by filtration, washed with cold water and then with a suitable organic solvent (e.g., ethanol) to remove impurities, and finally dried.[8]

-

Another established method involves the use of zinc dust in an acidic medium.

Experimental Protocol: Reduction of 4,6-Diamino-5-nitrosopyrimidine with Zinc Dust

-

Materials: 4,6-Diamino-5-nitrosopyrimidine, Zinc dust, a suitable acid (e.g., hydrochloric acid or sulfuric acid), Water.

-

Procedure:

-

A suspension of 5-nitroso-2,4,6-triaminopyrimidine (a related precursor) is made in water.

-

Zinc dust is added to the suspension, followed by the slow addition of a suitable acid to maintain a pH below 7.

-

The reaction is stirred at a controlled temperature (e.g., 20-65 °C) to form the acid salt of the corresponding tetraaminopyrimidine.

-

After the reaction is complete, any insoluble materials are filtered off.

-

Sulfuric acid is then added to the filtrate to adjust the pH and precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

-

The mixture is cooled to induce further precipitation, and the product is collected by filtration.[9]

-

Visualizing the Synthesis Pathways

To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams are provided using the DOT language.

Caption: Synthesis of this compound from 4,6-Diamino-5-nitropyrimidine.

References

- 1. Traube purine synthesis | PPTX [slideshare.net]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Traube purine synthesis | PPTX [slideshare.net]

- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. tsijournals.com [tsijournals.com]

- 9. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

Spectroscopic Characterization of 4,5,6-Triaminopyrimidine Sulfate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 4,5,6-triaminopyrimidine sulfate (CAS No. 49721-45-1). Intended for researchers, scientists, and professionals in drug development, this document outlines the available spectroscopic information, details generalized experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Introduction

This compound is a heterocyclic organic compound with applications as a chemical intermediate in the synthesis of various biologically active molecules. Accurate and thorough spectroscopic characterization is crucial for confirming its identity, purity, and stability. This guide summarizes the publicly available spectroscopic data for this compound and provides standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

A comprehensive search of public databases and scientific literature reveals a scarcity of detailed, quantitative spectroscopic data for this compound. The following tables summarize the available information and note where data is currently unavailable.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | DMSO-d₆ | Data not available in public databases | - | - | - |

| ¹³C | DMSO-d₆ | Data not available in public databases | - | - | - |

Table 2: Infrared (IR) Spectroscopy Data

An ATR-IR spectrum of this compound is noted as being available from Bio-Rad Laboratories, Inc. via the PubChem database (CID 111544).[1] However, a detailed peak list is not provided. The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using an ATR-Neat technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in public databases | - | - |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| Data not available in public databases | - | - | - |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic characterization of aminopyrimidine compounds like this compound. These protocols are based on standard methodologies for the analysis of heterocyclic organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Complete dissolution is crucial for high-resolution spectra.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze chemical shifts, coupling constants, and integration to assign signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) in a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

-

The final spectrum is presented in terms of transmittance or absorbance.

Data Analysis:

-

Identify characteristic absorption bands for functional groups expected in this compound, such as N-H stretching and bending (amines), C=C and C=N stretching (pyrimidine ring), and S=O stretching (sulfate).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. For aminopyrimidines, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimized for the specific instrument and solvent system.

Data Analysis:

-

Identify the molecular ion peak (or the protonated molecule peak in ESI) to confirm the molecular weight of the free base (125.13 g/mol ).

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to deduce structural information.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Traube Purine Synthesis using 4,5,6-Triaminopyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Traube purine synthesis, first reported by Wilhelm Traube in 1900, is a versatile and widely used method for the preparation of purine derivatives. The synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative thereof, to construct the imidazole ring of the purine system. This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the purine scaffold in a vast array of biologically active molecules, including antiviral and anticancer agents.

This document provides a detailed experimental protocol for the Traube purine synthesis utilizing 4,5,6-triaminopyrimidine sulfate as the starting material. While a specific protocol for this exact substrate is not extensively documented in publicly available literature, the following procedure has been adapted from well-established protocols for structurally analogous pyrimidine derivatives.[1] The fundamental reaction mechanism involves an initial formylation of the 5-amino group of the pyrimidine, followed by a cyclodehydration step to yield the final purine product.

Data Presentation

The following table summarizes reaction conditions and yields for the Traube synthesis of various purines from structurally similar 4,5-diaminopyrimidine derivatives. This data can serve as a valuable reference for optimizing the synthesis using this compound.

| Starting Material | Cyclizing Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Reflux, 4-5 hours | Guanine | 65-75 | [1] |

| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | Formamide | Heated to 200°C | Guanine | Not specified | |

| 4,5,6-Triaminopyrimidine | Formamide/Formic Acid/Triethyl Orthoformate | Acidic conditions | Adenine | Not specified | [2] |

| Phenylazomalononitrile (precursor to 4,5,6-triaminopyrimidine) | Formamide, then catalytic reduction | 150-155°C, 2 hours | Adenine | 75.6 | [3] |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of a purine derivative (e.g., 2,4-diaminopurine) from this compound using formic acid as the cyclizing agent.

Materials:

-

This compound

-

90-98% Formic acid

-

Deionized water

-

Ammonium hydroxide (for neutralization)

-

Activated carbon (optional, for decolorization)

-

Ethanol (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Addition of Formic Acid: Carefully add an excess of 90-98% formic acid to the flask. A typical ratio would be 5-10 mL of formic acid per gram of the pyrimidine sulfate.

-

Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Formic Acid: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid by rotary evaporation under reduced pressure.

-

Work-up and Isolation:

-

To the resulting residue, carefully add deionized water.

-

Neutralize the solution by the dropwise addition of ammonium hydroxide until a precipitate forms.

-

If the solution is colored, it can be treated with activated carbon and heated briefly before filtering.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the Traube purine synthesis.

Caption: General workflow for the Traube purine synthesis.

Signaling Pathways and Logical Relationships

The Traube synthesis is a chemical synthesis and not directly a biological signaling pathway. The logical relationship of the reaction mechanism is a two-step process:

-

Formylation: The more nucleophilic 5-amino group of the 4,5,6-triaminopyrimidine attacks the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form a 5-formamido intermediate.

-

Cyclodehydration: The newly formed formamido group is in close proximity to the 4-amino group. Under the acidic and heated conditions, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic purine ring system.

The following diagram illustrates this logical relationship.

Caption: Logical steps of the Traube purine synthesis mechanism.

References

Application of 4,5,6-Triaminopyrimidine Sulfate in Anti-Cancer Drug Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Triaminopyrimidine sulfate is a pivotal starting material in the synthesis of a diverse range of heterocyclic compounds, particularly purine and pteridine analogs, which have demonstrated significant potential in the field of anti-cancer drug development. Its versatile chemical structure allows for the construction of molecules that can interact with various biological targets implicated in cancer progression, including protein kinases and dihydrofolate reductase (DHFR). This document provides detailed application notes, experimental protocols, and data on the use of this compound as a precursor for novel anti-cancer agents.

Application Notes

The primary application of this compound in oncology research is as a key building block for the synthesis of purine and pteridine scaffolds. These scaffolds are central to the structure of many endogenous molecules essential for cell proliferation, such as nucleotides. By modifying these core structures, medicinal chemists can design antagonists that interfere with critical cellular processes in cancer cells.

Purine Analogs: The synthesis of purine analogs from this compound often involves cyclization with a one-carbon source to form the imidazole ring of the purine. Further substitutions at various positions of the purine ring can lead to compounds that act as kinase inhibitors or disrupt DNA replication. These analogs can mimic natural purines and interfere with the synthesis of DNA and RNA, leading to the arrest of the cell cycle and apoptosis in rapidly dividing cancer cells.[1][2][3][4][5]

Pteridine Derivatives: Pteridines, synthesized from this compound through condensation with a 1,2-dicarbonyl compound, are another important class of anti-cancer agents.[6][7][8] A prominent example of a pteridine-based drug is methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cell proliferation.[9]

Kinase Inhibitors: Many purine and pteridine derivatives synthesized from this compound have been developed as inhibitors of protein kinases.[10] Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. For example, inhibitors targeting the epidermal growth factor receptor (EGFR) and KRAS signaling pathways have shown promise in treating various cancers, including pancreatic cancer.[11][12][13][14][15]

Data Presentation

The following tables summarize the in vitro anti-cancer activity of representative purine and pteridine derivatives synthesized using 4,5,6-triaminopyrimidine or its close analogs as a starting material.

Table 1: In Vitro Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5 | Huh7 (Liver) | 17.9 | [16] |

| HCT116 (Colon) | 25.3 | [16] | |

| MCF7 (Breast) | > 40 | [16] | |

| 6 | Huh7 (Liver) | 14.2 | [16] |

| HCT116 (Colon) | 19.8 | [16] | |

| MCF7 (Breast) | 31.5 | [16] | |

| 8 | Huh7 (Liver) | 23.6 | [16] |

| HCT116 (Colon) | 29.1 | [16] | |

| MCF7 (Breast) | > 40 | [16] | |

| 5-Fluorouracil | Huh7 (Liver) | 30.6 | [16] |

| Fludarabine | Huh7 (Liver) | 28.4 | [16] |

Table 2: In Vitro Anti-proliferative and Kinase Inhibitory Activity of Purine/Pteridine-Based Derivatives

| Compound ID | Cancer Cell Line | GI50 (nM) | Kinase Target | IC50 (nM) | Reference |

| 5a | Multiple | 38 | EGFR | 87 | [10] |

| 5e | Multiple | 46 | EGFR | 98 | [10] |

| 7e | Multiple | 44 | EGFR | 92 | [10] |

| Erlotinib | - | - | EGFR | 80 | [10] |

Experimental Protocols

Protocol 1: General Synthesis of Pteridine Derivatives from this compound

This protocol describes a general method for the synthesis of pteridine derivatives via the condensation of 4,5,6-triaminopyrimidine with a 1,2-dicarbonyl compound.[6][7][8]

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)

-

Solvent (e.g., water, ethanol)

-

Acid or base for pH adjustment (optional)

Procedure:

-

Dissolve this compound in the chosen solvent. The free base can be generated in situ by neutralization with a suitable base.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the pteridine product to precipitate.

-

Collect the precipitate by filtration and wash with a cold solvent.

-

Purify the product by recrystallization from a suitable solvent.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer compounds.[17][18][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow from synthesis to mechanism of action studies.

Caption: Simplified EGFR-KRAS signaling pathway and potential inhibition points.

Caption: Mechanism of DHFR inhibition by pteridine derivatives.

References

- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Purine analogue - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mdpi.com [mdpi.com]

- 11. Oncogenic KRAS and the EGFR loop in pancreatic carcinogenesis—A connection to licensing nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EGF Receptor is Required for KRAS-induced Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. KRAS above and beyond – EGFR in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

Application Notes and Protocols: The Traube Purine Synthesis with Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Traube purine synthesis, first reported by Wilhelm Traube in 1900, is a versatile and widely used method for the synthesis of purine derivatives from pyrimidines. This classical reaction involves the construction of the imidazole ring onto a pre-existing pyrimidine scaffold. The synthesis typically starts with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon unit source to furnish the final purine product. Due to its reliability and the accessibility of starting materials, the Traube synthesis remains a cornerstone in the preparation of a vast array of biologically significant purines, including natural products like guanine and xanthine, as well as synthetic analogs with important pharmacological activities.

This document provides a detailed overview of the mechanism of the Traube synthesis, experimental protocols for the preparation of key purine derivatives, and a summary of reaction conditions and yields for various substrates.

Mechanism of the Traube Synthesis

The general mechanism of the Traube synthesis can be divided into three key stages:

-

Introduction of a Nitrogen Functionality at the C5 Position: The synthesis often commences with a 4-aminopyrimidine. To introduce the second nitrogen atom required for the imidazole ring, the C5 position is first activated, typically through nitrosation using nitrous acid (generated in situ from sodium nitrite and an acid). The resulting 5-nitroso derivative is then reduced to the corresponding 5-amino group. Common reducing agents include ammonium sulfide or catalytic hydrogenation. This two-step process yields the crucial 4,5-diaminopyrimidine intermediate.

-

Formation of a Formylated Intermediate: The 4,5-diaminopyrimidine is then reacted with a reagent that can introduce a one-carbon fragment. The most common reagent for this purpose is formic acid. The more nucleophilic 5-amino group attacks the carbonyl carbon of formic acid, leading to the formation of a N-(4,5-diaminopyrimidin-5-yl)formamide intermediate after dehydration.

-

Cyclization and Dehydration to the Purine Core: The final step involves an intramolecular cyclization of the formylated intermediate. Under heating, the 4-amino group attacks the formyl carbonyl carbon. Subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic imidazole ring, thus completing the purine scaffold.

Visualization of the Traube Synthesis Pathway

The following diagram illustrates the general workflow of the Traube synthesis, starting from a 4-aminopyrimidine.

Caption: General workflow of the Traube purine synthesis.

Detailed Mechanism of Imidazole Ring Formation

The following diagram provides a more detailed look at the key steps of formylation and cyclization in the Traube synthesis.

Caption: Mechanism of imidazole ring formation in the Traube synthesis.

Experimental Protocols

Protocol 1: Synthesis of Guanine from 2,5,6-Triaminopyrimidin-4-ol[1]

-

Reactants:

-

2,5,6-Triaminopyrimidin-4-ol: 10 g (0.07 mol)

-

90% Formic acid: 60 mL (0.7 mol)

-

-

Procedure:

-

A solution of 2,5,6-triaminopyrimidin-4-ol in 90% formic acid is heated under reflux for 4-5 hours.

-

The reaction mixture is then evaporated to dryness.

-

The residue is dissolved in concentrated nitric acid and decolorized with charcoal.

-

The product is precipitated by the addition of aqueous ammonia.

-

-

Yield: 7-8 g (65-75%)

Protocol 2: Synthesis of 8-Phenylxanthine from 5,6-Diamino-1,3-dimethyluracil[2]

-

Reactants:

-

5,6-Diamino-1,3-dimethyluracil

-

Benzaldehyde

-

Thionyl chloride

-

-

Procedure:

-

Treat 5,6-diamino-1,3-dimethyluracil with benzaldehyde to form the corresponding benzylidene derivative (Schiff base).

-

The resulting intermediate undergoes oxidative cyclization by refluxing with thionyl chloride to afford 8-phenylxanthine.

-

-

Note: Specific quantities and yields for this exact transformation were not detailed in the provided search results, but this outlines the general synthetic strategy.

Quantitative Data Summary

The following table summarizes various examples of the Traube synthesis, highlighting the starting pyrimidine, the cyclizing agent, the resulting purine, and the reported yield.

| Starting Pyrimidine | Cyclizing Agent | Purine Product | Yield (%) | Reference |

| 2,5,6-Triaminopyrimidin-4-ol | Formic Acid | Guanine | 65-75 | [1] |

| 4,5,6-Triaminopyrimidine | Formamide | Adenine | 81.8 | |

| 4,5-Diaminopyrimidine | Formic Acid | Purine | Not specified | |

| 5,6-Diamino-1,3-dimethyluracil | Substituted Aldehydes | 8-Substituted Xanthines | Good | [2] |

| 5,6-Diaminouracil | Triethyl orthoformate | Substituted Xanthine | Not specified | [2] |

Spectroscopic Data of Key Intermediates

Characterization of intermediates is crucial for monitoring the progress of the reaction and confirming the proposed mechanism. While comprehensive spectral data is often compound-specific, here is a summary of available information for key classes of intermediates.

| Intermediate | Spectroscopic Data |

| 5-Nitroso-2,4,6-triaminopyrimidine | IR and Mass spectrometry data are available from commercial suppliers. |

| 2,4,5,6-Tetraaminopyrimidine | 13C NMR spectral data is available from commercial suppliers. |

| 5-Amino-4,6-dichloropyrimidine | 1H NMR, 13C NMR, and IR spectra are available in public databases such as the NIST WebBook and PubChem.[3][4] |

Note: Researchers should consult chemical databases and spectroscopic libraries for detailed spectral information on specific intermediates relevant to their synthesis.

Conclusion

The Traube purine synthesis is a robust and enduring method for the construction of the purine ring system. Its continued application in medicinal chemistry and drug development is a testament to its utility and versatility. By understanding the detailed mechanism and having access to reliable experimental protocols, researchers can effectively utilize this powerful synthetic tool to create novel purine derivatives with a wide range of potential therapeutic applications.

References

Application Notes and Protocols: 4,5,6-Triaminopyrimidine Sulfate as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5,6-triaminopyrimidine sulfate as a foundational building block in the synthesis of a diverse range of heterocyclic compounds. This versatile reagent is a key precursor for the construction of biologically significant scaffolds, including pteridines, purines, and other fused pyrimidine systems, which are integral to the development of novel therapeutic agents and agricultural chemicals.

Synthesis of Pteridines

The condensation of this compound with 1,2-dicarbonyl compounds is a robust and widely employed method for the synthesis of the pteridine core, known as the Gabriel-Isay synthesis. The regioselectivity of this reaction can often be controlled by adjusting the reaction pH. Pteridine derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This protocol details the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a key intermediate in the synthesis of antifolate drugs.

Materials:

-

2,4,5,6-Tetraaminopyrimidine dihydrochloride (can be prepared from this compound)

-

Deionized water

-

50% Sodium hydroxide solution

-

Dihydroxyacetone

-

Sodium chloride

-

Ethanol

Procedure:

-

Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of deionized water.

-

Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.

-

While introducing a stream of oxygen (air), slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over a period of 12 hours. Maintain the reaction temperature between 5°C and 8°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 12 hours at the same temperature.

-

To precipitate the product, add 200 g of sodium chloride and cool the mixture to 5°C.

-

Collect the precipitate by filtration.

-

Wash the filter cake with cold water and then with ethanol.

-

Dry the product to obtain 2,4-diamino-6-hydroxymethylpteridine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95.5 g | Benchchem |

| Purity | 96% | Benchchem |

Synthetic Workflow for Pteridine Synthesis

Caption: General workflow for pteridine synthesis.

Synthesis of Purines

The Traube purine synthesis is a classical and effective method for the construction of the purine ring system from 4,5-diaminopyrimidines. This involves the reaction of the diaminopyrimidine with a one-carbon source, such as formamide or formic acid, to form the imidazole ring fused to the pyrimidine core. Purines are fundamental components of nucleic acids and coenzymes, and their derivatives are widely explored as therapeutic agents.

Experimental Protocol: Synthesis of Adenine

This protocol describes the synthesis of adenine from 4,5,6-triaminopyrimidine.

Materials:

-

4,5,6-Triaminopyrimidine

-

Formamide

-

Deionized water

-

Activated carbon

Procedure:

-

In a 1000 mL reaction flask, combine 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.

-

Heat the reaction mixture to 140-150°C for 4 hours.

-

After the reaction is complete, cool the mixture to 15-25°C to induce crystallization.

-

Filter the crude product and rinse with formamide, followed by a water wash to obtain the crude adenine.

-

For purification, recrystallize the crude product from water with activated carbon for decolorization.

-

Filter the hot solution to remove the activated carbon and allow the filtrate to cool, yielding white crystalline adenine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 79.5 g (81.8%) | ChemicalBook[1] |

| Purity (HPLC) | 99.9% | ChemicalBook[1] |